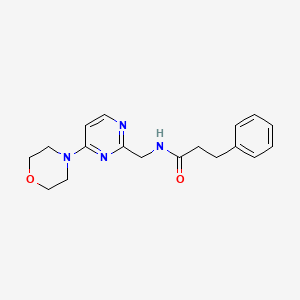

N-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide

描述

N-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

属性

IUPAC Name |

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c23-18(7-6-15-4-2-1-3-5-15)20-14-16-19-9-8-17(21-16)22-10-12-24-13-11-22/h1-5,8-9H,6-7,10-14H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTWYFPEIWWNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)CCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 4-Morpholino-2-cyanopyrimidine

The synthesis begins with 2,4-dichloropyrimidine , which undergoes selective substitution at the 4-position with morpholine. This step leverages nucleophilic aromatic substitution under mild conditions:

Procedure :

A mixture of 2,4-dichloropyrimidine (1.0 equiv), morpholine (1.2 equiv), and triethylamine (2.0 equiv) in dichloromethane is stirred at room temperature for 12 hours. The reaction yields 4-morpholino-2-chloropyrimidine (83% yield). Subsequent displacement of the 2-chloro group with sodium cyanide in dimethylformamide (DMF) at 80°C for 6 hours affords 4-morpholino-2-cyanopyrimidine (72% yield).

Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Morpholine substitution | Morpholine, TEA, DCM, rt | 83% | |

| Cyanide displacement | NaCN, DMF, 80°C | 72% |

Reduction to 4-Morpholino-2-(aminomethyl)pyrimidine

The nitrile group in 4-morpholino-2-cyanopyrimidine is reduced to a primary amine using lithium aluminum hydride (LiAlH4):

Procedure :

The nitrile (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and treated with LiAlH4 (2.0 equiv) under reflux for 4 hours. Quenching with aqueous sodium sulfate yields 4-morpholino-2-(aminomethyl)pyrimidine (68% yield).

Mechanistic Insight :

LiAlH4 facilitates the reduction of nitriles to amines via intermediate imine formation, followed by hydrolysis to the primary amine.

Amide Coupling with 3-Phenylpropanoic Acid

The final step involves coupling 4-morpholino-2-(aminomethyl)pyrimidine with 3-phenylpropanoic acid using T3P as the coupling agent:

Procedure :

A solution of 3-phenylpropanoic acid (1.2 equiv), T3P (50% in ethyl acetate, 1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in DMF is stirred at 80°C for 3 hours. Addition of the aminomethylpyrimidine (1.0 equiv) and continued stirring for 12 hours yields the target compound (84% yield).

Optimization Notes :

- Solvent choice : DMF enhances reagent solubility and reaction homogeneity.

- Temperature : Elevated temperatures (80°C) accelerate amide bond formation without side reactions.

Alternative Methodologies

Direct Alkylation of Pyrimidine

An alternative route involves alkylation of 4-morpholinopyrimidine with bromoacetonitrile, followed by nitrile reduction:

- Bromide displacement : 4-Morpholinopyrimidine reacts with bromoacetonitrile in the presence of potassium carbonate (K2CO3) in acetonitrile (70°C, 8 hours), yielding 4-morpholino-2-(cyanomethyl)pyrimidine (65% yield).

- Reduction : Catalytic hydrogenation (H2, Pd/C) reduces the nitrile to the amine (58% yield).

Microwave-Assisted Coupling

Microwave irradiation significantly reduces reaction times. For example, coupling 4-morpholino-2-(aminomethyl)pyrimidine with 3-phenylpropanoic acid using HATU and DIPEA under microwave conditions (100°C, 20 minutes) achieves 78% yield.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| T3P-mediated coupling | High efficiency, mild conditions | Requires anhydrous DMF | 80–84% |

| Microwave-assisted | Rapid reaction times | Specialized equipment needed | 75–78% |

| Sequential substitution | Scalable, straightforward | Multi-step, lower yields | 65–72% |

化学反应分析

科学研究应用

Scientific Research Applications

The applications of N-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide can be categorized into several key areas:

Medicinal Chemistry

- Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent by inhibiting the production of nitric oxide and cyclooxygenase, which are critical mediators in inflammatory responses. In vitro studies have demonstrated its efficacy in reducing pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages .

- Antitumor Activity : Research indicates that this compound may inhibit tumor cell proliferation and migration, particularly in triple-negative breast cancer models. Xenograft studies have shown significant tumor-suppressive effects without notable toxicity .

Biological Mechanisms

- Molecular Docking Studies : Computational analyses suggest that this compound effectively binds to target proteins involved in inflammatory pathways, corroborating its experimental findings .

Case Studies and Research Findings

Several studies have explored the efficacy and mechanisms of action of this compound:

| Study Focus | Findings |

|---|---|

| Inflammation | Significantly reduced pro-inflammatory cytokines in LPS-stimulated macrophages. |

| Antitumor Efficacy | Suppressed cell viability and migration in vitro; demonstrated tumor-suppressive effects in xenograft models. |

| Molecular Docking | Effective binding to proteins involved in inflammatory pathways, supporting its anti-inflammatory potential. |

作用机制

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which play key roles in the inflammatory response . The compound binds to the active sites of these enzymes, preventing the production of pro-inflammatory mediators like prostaglandins and nitric oxide .

相似化合物的比较

N-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide can be compared with other morpholinopyrimidine derivatives, such as:

2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Known for its anti-inflammatory activity.

4-(4-chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Exhibits potent calcium channel blocking activity.

6-methyl-5-(morpholine-4-carbonyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one: Shows significant antihypertensive activity.

The uniqueness of this compound lies in its specific structural features and its ability to inhibit multiple inflammatory pathways, making it a versatile compound for therapeutic applications .

生物活性

N-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Synthesis

The compound features a morpholinopyrimidine moiety linked to a phenylpropanamide group. The synthesis typically involves the reaction of 4-morpholinopyrimidine with 3-phenylpropanoyl chloride in an organic solvent like dichloromethane, utilizing triethylamine as a base. The purification process often employs column chromatography to isolate the desired product.

This compound exhibits its biological activity primarily through the inhibition of key inflammatory mediators. Research indicates that it inhibits the production of nitric oxide and cyclooxygenase (COX) , both critical in the inflammatory response. This mechanism positions the compound as a potential anti-inflammatory agent.

Biological Activity

The compound has demonstrated several biological activities:

- Anti-inflammatory Properties : In vitro studies have shown that it effectively reduces inflammation markers. For instance, it lowers levels of nitric oxide in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential to modulate immune responses.

- Antitumor Activity : Research has indicated that this compound can suppress cell viability and migration in various cancer cell lines, demonstrating tumor-suppressive effects in xenograft models without significant toxicity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 2-Methoxy-6-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol | Anti-inflammatory | COX inhibition |

| N-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-carbonyl)phenylpropaneamide | Antitumor | Induces apoptosis |

| N-(morpholin-4-yl)-3-phenylpropanamide | Antifungal | Enzyme inhibition |

This table highlights that while many compounds share anti-inflammatory properties, this compound also demonstrates significant antitumor activity, making it a versatile candidate for further research.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various biological contexts:

- Study on Inflammation : A study indicated that this compound significantly reduced pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory therapeutic.

- Antitumor Efficacy : In another research effort focused on triple-negative breast cancer (TNBC), the compound was found to suppress cell viability and migration in vitro and demonstrated tumor-suppressive effects in xenograft models without significant toxicity.

- Molecular Docking Studies : Computational analyses have shown that this compound binds effectively to target proteins involved in inflammatory pathways, corroborating its experimental findings and providing insights into its mechanism of action.

常见问题

Basic: What synthetic strategies are recommended for synthesizing N-((4-morpholinopyrimidin-2-yl)methyl)-3-phenylpropanamide, and how can purity be ensured?

Methodological Answer:

- Synthesis Steps :

- Coupling Reactions : Use DMF as a solvent for amide bond formation between the morpholino-pyrimidine precursor and 3-phenylpropanamide derivatives. This aligns with protocols for similar propanamide syntheses (e.g., compound 23/24 in ).

- Purification : Employ reverse-phase HPLC (≥98% purity criteria) to isolate the target compound, as demonstrated in pyrimidine-propanamide analogs .

- Characterization : Validate structure via , noting chemical shifts for the morpholino group (~3.5–3.7 ppm) and aromatic protons (~7.2–7.5 ppm) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- and : Identify key protons (e.g., morpholino CH, pyrimidine CH) and carbons. Overlapping peaks in aromatic regions may require 2D NMR (e.g., HSQC) for resolution .

- HPLC-MS : Confirm molecular weight via ESI-HRMS (e.g., m/z [M+H]) and assess purity (>95%) using C18 columns and UV detection .

- IR Spectroscopy : Detect amide C=O stretches (~1650–1680 cm) and morpholino C-O-C vibrations (~1100 cm) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

- Substituent Variation :

- Assay Selection : Use enzymatic inhibition assays (e.g., kinase or protease targets) and cell-based models to quantify activity changes. Include positive/negative controls to validate specificity .

Advanced: How should researchers address contradictions in biological activity data across different studies?

Methodological Answer:

- Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration), which can affect compound solubility and activity .

- Cell Line Variability : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Data Normalization : Use internal standards (e.g., housekeeping genes in qPCR) or reference inhibitors (e.g., staurosporine for kinases) to standardize results .

Advanced: What computational approaches predict the compound’s binding affinity and pharmacokinetic properties?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonds with the morpholino oxygen and π-π stacking with the phenyl group .

- ADMET Prediction : Calculate LogP (via ChemAxon) and polar surface area (PSA) to estimate blood-brain barrier permeability. Morpholino derivatives often exhibit PSA < 90 Å, favoring oral bioavailability .

- MD Simulations : Analyze stability of protein-ligand complexes over 100-ns trajectories using GROMACS .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Enzymatic Inhibition : Use fluorescence-based assays (e.g., ATPase activity) with IC determination.

- Cytotoxicity Screening : Employ MTT or resazurin assays in cancer cell lines (e.g., MCF-7, A549) .

- Solubility Testing : Perform shake-flask method in PBS (pH 7.4) or simulated gastric fluid .

Advanced: How can metabolic stability be improved for in vivo applications?

Methodological Answer:

- Microsomal Incubations : Test hepatic clearance using human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS .

- Structural Shielding : Introduce methyl or fluoro groups at metabolically labile sites (e.g., ortho to amide bonds), as demonstrated in shielded antimycobacterial amides .

- Prodrug Design : Convert the primary amide to a tert-butyl carbamate, which hydrolyzes in vivo to release the active compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。